molecular formula C22H20 B14263734 1-Benzyl-2-phenyl-2,3-dihydro-1H-indene CAS No. 140650-94-8

1-Benzyl-2-phenyl-2,3-dihydro-1H-indene

Cat. No.: B14263734
CAS No.: 140650-94-8
M. Wt: 284.4 g/mol
InChI Key: RGOUNIRUASSINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-phenyl-2,3-dihydro-1H-indene is an organic compound with a complex structure that includes a benzyl group, a phenyl group, and a dihydroindene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-phenyl-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-phenylindene in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-phenyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-2-phenyl-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-phenyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-phenyl-2,3-dihydro-1H-indene is unique due to its specific combination of benzyl and phenyl groups attached to the dihydroindene core.

Properties

140650-94-8

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

1-benzyl-2-phenyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C22H20/c1-3-9-17(10-4-1)15-22-20-14-8-7-13-19(20)16-21(22)18-11-5-2-6-12-18/h1-14,21-22H,15-16H2

InChI Key

RGOUNIRUASSINF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.